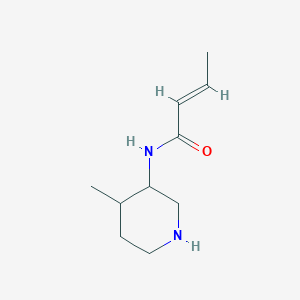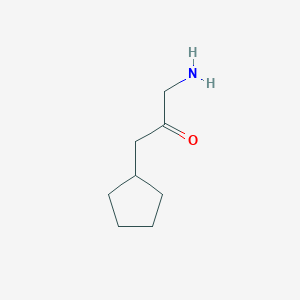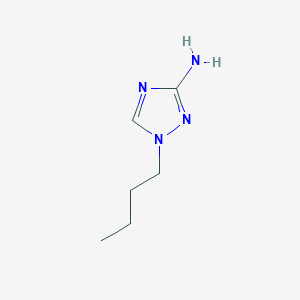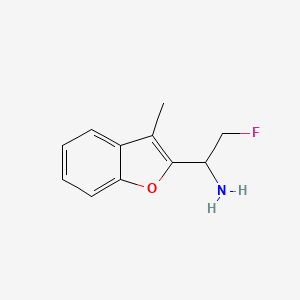
2-Fluoro-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Fluoro-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-1-benzofuran-2-carbaldehyde and fluoroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-Fluoro-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Scientific Research Applications
2-Fluoro-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in studies involving enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Pathways Involved: It affects pathways related to neurotransmission, cell signaling, and metabolic processes, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
2-Fluoro-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-(3-methyl-1-benzofuran-2-yl)ethanamine and 2-fluoro-1-(2-benzofuranyl)ethanamine share structural similarities.
Properties
Molecular Formula |
C11H12FNO |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
2-fluoro-1-(3-methyl-1-benzofuran-2-yl)ethanamine |
InChI |
InChI=1S/C11H12FNO/c1-7-8-4-2-3-5-10(8)14-11(7)9(13)6-12/h2-5,9H,6,13H2,1H3 |
InChI Key |
NMLURCGNASUJKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(CF)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(Hydroxymethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B15254684.png)
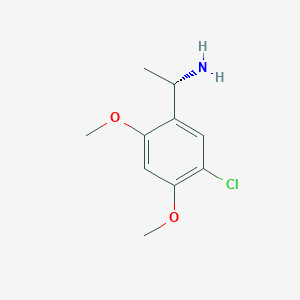
![3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid](/img/structure/B15254690.png)
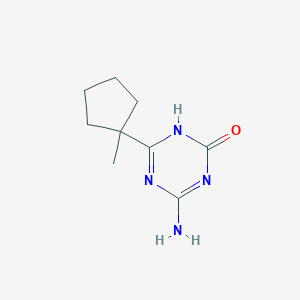
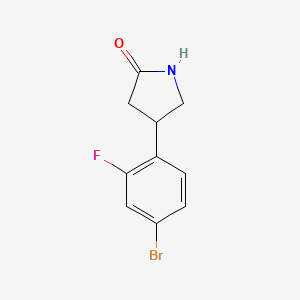

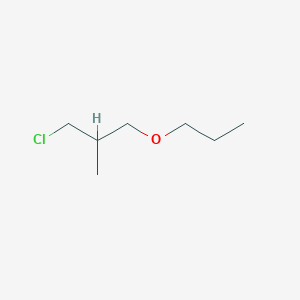
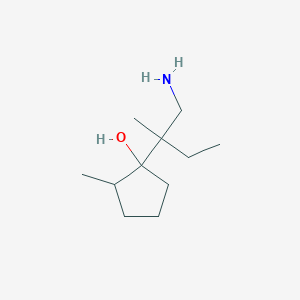
![1-[1-(Aminomethyl)cyclobutyl]-2,3-dimethylcyclobutan-1-ol](/img/structure/B15254726.png)
